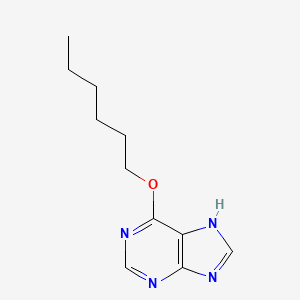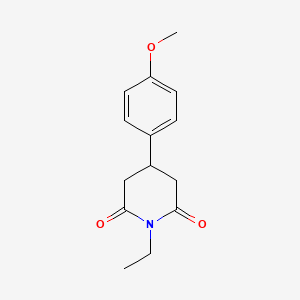![molecular formula C16H28N2O2 B14557331 2,2'-[Dodecane-1,2-diylbis(oxy)]diacetonitrile CAS No. 62002-42-0](/img/structure/B14557331.png)
2,2'-[Dodecane-1,2-diylbis(oxy)]diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2’-[Dodecane-1,2-diylbis(oxy)]diacetonitrile is an organic compound characterized by its unique structure, which includes a dodecane backbone with two acetonitrile groups attached via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Dodecane-1,2-diylbis(oxy)]diacetonitrile typically involves the reaction of dodecanediol with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of dodecanediol are replaced by acetonitrile groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity
Properties
CAS No. |
62002-42-0 |
|---|---|
Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
2-[2-(cyanomethoxy)dodecoxy]acetonitrile |
InChI |
InChI=1S/C16H28N2O2/c1-2-3-4-5-6-7-8-9-10-16(20-14-12-18)15-19-13-11-17/h16H,2-10,13-15H2,1H3 |
InChI Key |
HYJUCJKINOCBJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(COCC#N)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14557251.png)


![7-[2-(3-Hydroxy-3-methyloct-1-EN-1-YL)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14557261.png)








![4-{[2-(Sulfosulfanyl)ethyl]amino}butanoic acid](/img/structure/B14557313.png)
![5-Aminonaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B14557333.png)
